molecular formula C18H18BrNO2 B8241100 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide

2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide

Cat. No.: B8241100
M. Wt: 360.2 g/mol
InChI Key: OVRFUBHMIIFXGP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is an organic compound that features a benzamide core substituted with benzyloxy and bromo groups, as well as a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-chloro-N-cyclobutylbenzamide: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-5-fluoro-N-cyclobutylbenzamide: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-5-iodo-N-cyclobutylbenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the benzyloxy, bromo, and cyclobutyl groups also provides a distinct set of chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-14-9-10-17(22-12-13-5-2-1-3-6-13)16(11-14)18(21)20-15-7-4-8-15/h1-3,5-6,9-11,15H,4,7-8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFUBHMIIFXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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